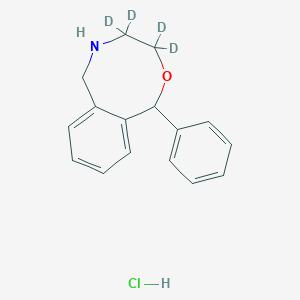

N-Desmethyl Nefopam-d4 (hydrochloride)

Description

BenchChem offers high-quality N-Desmethyl Nefopam-d4 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl Nefopam-d4 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

279.80 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-1-phenyl-5,6-dihydro-1H-2,5-benzoxazocine;hydrochloride |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16;/h1-9,16-17H,10-12H2;1H/i10D2,11D2; |

InChI Key |

ODDJBKRAHHWMJP-DEHBLRELSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C2=CC=CC=C2CN1)C3=CC=CC=C3)([2H])[2H])[2H].Cl |

Canonical SMILES |

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Sample Preparation and Clean Up:the Most Effective Way to Circumvent Ion Suppression is by Improving the Sample Preparation Procedure to Remove Interfering Endogenous Compounds.eijppr.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE uses immiscible organic solvents to partition the analyte from the aqueous biological matrix, leaving many interfering substances behind. chromatographyonline.com A single-step extraction with a solvent like diethyl ether can be effective. nih.gov Double LLE can further enhance selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away. eijppr.comchromatographyonline.com Specialized SPE cartridges, such as those with zirconia-coated silica (B1680970) (e.g., HybridSPE), are designed to specifically target and remove phospholipids (B1166683). bioanalysis-zone.comchromatographyonline.com

Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing phospholipids compared to LLE or SPE and may result in more significant matrix effects. chromatographyonline.com

Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of all matrix components introduced into the analytical system. nih.gov However, this is only feasible if the method's sensitivity is sufficient to detect the diluted analyte. nih.gov

Chromatographic Optimization:modifying the Liquid Chromatography Conditions Can Help Separate the Analyte from the Interfering Matrix Components.

Gradient Elution: Optimizing the gradient can resolve the analyte from the bulk of matrix interferences. Fast gradient elution, however, can sometimes worsen matrix effects by reducing separation efficiency. researchgate.net

Column Choice: Using different column chemistries, such as hydrophilic interaction liquid chromatography (HILIC), can be beneficial for polar compounds and may offer better separation from matrix components compared to traditional reversed-phase chromatography. researchgate.net

Divert Valve: Employing a divert valve to switch the column effluent to waste during the elution of highly interfering components (like salts and phospholipids (B1166683) at the beginning of the run) can prevent contamination of the mass spectrometer's ion source. nih.gov

Mass Spectrometry and Calibration Strategies:

Ionization Source Optimization: Adjusting parameters like ion source temperature and gas flows can help maximize the analyte signal relative to the background. nih.gov Atmospheric pressure chemical ionization (APCI) is sometimes reported to be less susceptible to matrix effects than electrospray ionization (ESI). researchgate.net

Use of an Isotope-Labeled Internal Standard: The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as N-Desmethyl Nefopam-d4 itself when quantifying the non-labeled analog. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification. chromatographyonline.comnih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples. This approach helps to compensate for the effect of the matrix on the analyte's response, although it requires a significant amount of blank matrix. nih.gov

Table 2: Overview of Mitigation Strategies for Matrix Effects

| Strategy Category | Method | Principle |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Partitions analyte into an organic solvent, leaving polar interferences in the aqueous phase. |

| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a sorbent while matrix components are washed away. | |

| Sample Dilution | Reduces the concentration of interfering components introduced into the MS source. | |

| Chromatography | Method Optimization | Adjusts mobile phase gradient and column chemistry to separate the analyte from co-eluting interferences. |

| Divert Valve | Prevents highly contaminating portions of the eluent from entering the MS source. | |

| Calibration/Detection | Isotope-Labeled Internal Standard | Co-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction. |

| Matrix-Matched Calibration | Prepares standards in a blank matrix to mimic the effect on the analyte in unknown samples. |

In Vitro and in Silico Metabolic Investigations of N Desmethyl Nefopam and Its Relevance to D4 Analog

Identification of Enzymatic N-Demethylation Pathways

The conversion of nefopam (B83846) to N-desmethylnefopam is primarily a Phase I metabolic reaction catalyzed by a specific group of enzymes. In vitro studies have been instrumental in identifying these enzymatic pathways.

Role of Cytochrome P450 Isoenzymes in Metabolite Formation (e.g., CYP1A2, CYP2C19, CYP2D6)

Research has identified that the N-demethylation of nefopam is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, in vitro studies with human liver microsomes and recombinant human CYP enzymes have pinpointed CYP1A2, CYP2C19, and CYP2D6 as the primary catalysts in the formation of N-desmethylnefopam. researchgate.netresearchgate.net The involvement of multiple CYP isoforms suggests that the metabolism of nefopam can be influenced by genetic polymorphisms in these enzymes, potentially leading to variations in drug clearance and response among individuals. henryford.comnih.gov For instance, individuals with reduced CYP2D6 or CYP2C19 activity, known as poor metabolizers, may exhibit altered nefopam metabolism. henryford.com

The activity of these enzymes can also be affected by co-administered drugs that act as inhibitors or inducers. For example, potent inhibitors of CYP1A2, such as fluvoxamine, or inhibitors of CYP2D6, could theoretically increase plasma concentrations of nefopam and alter the formation rate of its N-desmethyl metabolite. pharmacytimes.com

Formation Dynamics of N-Desmethyl Nefopam in Hepatic Microsomal Systems

Hepatic microsomal systems are a fundamental in vitro tool for studying the kinetics of drug metabolism. These preparations contain a high concentration of CYP enzymes and allow for the determination of key kinetic parameters.

Studies utilizing rat liver microsomes have shown that the biotransformation of nefopam can lead to the formation of an inactive cytochrome P450 metabolic intermediate (MI) complex. nih.gov This complex, detectable by an absorbance maximum at 459 nm, suggests an initial biotransformation step is necessary before the MI complex can be formed. nih.gov The formation of this complex was found to be maximal at a nefopam concentration of approximately 25 microM. nih.gov While specific Michaelis-Menten kinetic constants (Km and Vmax) for the N-demethylation of nefopam in human liver microsomes are not extensively reported in publicly available literature, the general principles of enzyme kinetics apply. The determination of these constants is crucial for predicting the rate of N-desmethylnefopam formation at different substrate concentrations.

The use of N-Desmethyl Nefopam-d4 (hydrochloride) as an internal standard is critical in such kinetic studies. Its stable isotope-labeled nature allows for precise quantification of the unlabeled N-desmethylnefopam formed in the microsomal incubation mixtures by mass spectrometry, ensuring the accuracy of the determined kinetic parameters.

Comparative Metabolic Profiling with Unlabeled Nefopam and Other Analogs

Comparative in vitro metabolism studies are essential for understanding the metabolic pathways of a parent drug in relation to its analogs and for determining the relevance of animal models to human metabolism. europa.eu While specific comparative metabolic profiles of nefopam and a wide range of its structural analogs in vitro are not extensively detailed in the literature, studies in rats have identified numerous metabolites generated through pathways including N-demethylation, hydroxylation, sulfation, and glucuronidation. researchgate.net

The metabolic profile of unlabeled nefopam serves as the baseline for these comparisons. By incubating unlabeled nefopam and its analogs with human and animal liver microsomes, researchers can identify both common and species-specific metabolites. This information is vital for selecting the most appropriate animal models for preclinical toxicology studies, ensuring that the metabolites generated in animals are relevant to those produced in humans.

Computational Prediction and Modeling of Metabolic Transformations

In silico approaches have become increasingly valuable in predicting the metabolic fate of drug candidates, helping to identify potential metabolic liabilities early in the drug discovery process. nih.govopenaccesspub.org These computational models can predict the sites of metabolism on a molecule and the likelihood of different metabolic reactions occurring.

For nefopam, in silico tools can be used to predict which cytochrome P450 isoforms are most likely to be involved in its metabolism and to identify the specific atoms on the nefopam molecule that are most susceptible to metabolic attack. news-medical.netsimulations-plus.com For instance, in silico analyses were used to plan the optimal location for radiolabeling in [14C]-nefopam by considering all predicted metabolites and sites of metabolism. endchan.net These predictions are based on the chemical structure of the compound and the known substrate specificities of the various metabolic enzymes.

While specific computational studies exclusively focused on nefopam's metabolic transformations are not widely published, the available software and modeling techniques provide a powerful framework for such investigations. nih.govnews-medical.net These models can complement in vitro findings and provide a deeper understanding of the factors driving the N-demethylation of nefopam.

The deuterated analog, N-Desmethyl Nefopam-d4, plays a crucial role in validating these predictive models. By comparing the experimentally observed metabolites of unlabeled nefopam (quantified using the d4-labeled internal standard) with the in silico predictions, researchers can refine and improve the accuracy of the computational models.

Pharmacokinetic Profiling and Dispositional Studies Utilizing N Desmethyl Nefopam D4 Hydrochloride

Application of Deuterium (B1214612) Labeling in Mass Balance and Excretion Studies

Deuterium labeling, as in N-Desmethyl Nefopam-d4, serves as a powerful tool in mass balance and excretion studies. This technique allows researchers to trace the metabolic fate of the compound within a biological system. While specific studies on the d4-labeled N-Desmethyl Nefopam (B83846) are not detailed in the provided search results, the principles of such studies are well-established. Similar to studies using radiolabeled compounds like [14C]-nefopam, deuterium labeling enables the differentiation of the administered drug and its metabolites from endogenous molecules. nih.govbohrium.com This is critical for accurately quantifying the extent of absorption, distribution, metabolism, and excretion (ADME).

Mass balance studies aim to account for the total administered dose, tracking its recovery in urine, feces, and expired air. nih.gov Following administration of a labeled compound, samples are collected over a period of time to determine the routes and rates of excretion. nih.gov In studies with [14C]-nefopam, a majority of the radioactivity was recovered in urine, with a smaller portion in feces, indicating that renal excretion is the primary route of elimination for nefopam and its metabolites. nih.govbohrium.com Similar outcomes would be expected in a study utilizing N-Desmethyl Nefopam-d4, providing precise data on the excretion profile of this specific metabolite.

Evaluation of N-Desmethyl Nefopam Pharmacokinetics in Preclinical Models

Preclinical studies in animal models are fundamental for characterizing the pharmacokinetic profile of N-Desmethyl Nefopam. These studies provide initial data on how the compound is absorbed, distributed, metabolized, and eliminated. In rats, following oral administration of Nefopam, N-desmethylation is a key metabolic pathway. nih.govresearchgate.net The resulting N-Desmethyl Nefopam is a significant metabolite found in plasma and excreta. nih.gov

Preclinical models have shown that N-Desmethyl Nefopam can be equipotent to the parent drug, Nefopam, in producing analgesic effects. researchgate.net Understanding its pharmacokinetic behavior is therefore essential. Studies in rats have demonstrated that after oral administration of [14C]-nefopam, the radioactivity is widely distributed throughout the body. researchgate.net The pharmacokinetic profiles in these models help to establish initial parameters that can inform subsequent studies in humans.

| Parameter | Value | Species | Administration Route |

| Peak Plasma Concentration (Tmax) | ~3 hours | Rat | Intragastric |

| Bioavailability | 30.46% | Rat | Intragastric |

| Half-life (T1/2z) | 1.55–1.73 hours | Rat | Intravenous |

| Volume of Distribution (Vz) | 5.62–8.07 L/kg | Rat | Intravenous |

| Data derived from a study on N-demethylsinomenine, a structurally distinct compound, but presented here to illustrate the types of parameters evaluated in preclinical pharmacokinetic studies. frontiersin.org |

Assessment of Metabolite Clearance and Volume of Distribution in Animal Models

The clearance (CL) and volume of distribution (Vd) are critical pharmacokinetic parameters that describe the elimination of a drug from the body and the extent of its distribution into tissues, respectively. In preclinical animal models, these parameters for N-Desmethyl Nefopam are investigated to predict its behavior in humans.

| Parameter | Value | Species |

| Volume of Distribution (Vd) | Large | General observation in animal models |

| Clearance (CL) | High | Implied by extensive metabolism |

| Qualitative data based on general principles of drug metabolism and distribution. |

Determination of Half-Lives of N-Desmethyl Nefopam and Its Enantiomers in Biological Systems

The half-life (t½) of a drug or its metabolite is the time it takes for its concentration in the plasma to decrease by half. N-Desmethyl Nefopam has a notably longer half-life than its parent compound, Nefopam. nih.govwikipedia.org This suggests that the metabolite is eliminated from the body more slowly and may have a prolonged duration of action.

Studies in humans have shown that the half-life of N-Desmethyl Nefopam is approximately two to three times longer than that of Nefopam. nih.gov Following intravenous administration of Nefopam, the half-life of N-Desmethyl Nefopam was around 15.0 hours, compared to 5.1 hours for Nefopam. nih.gov Similarly, after oral administration, the half-life of N-Desmethyl Nefopam was approximately 10.6 hours, while that of Nefopam was 5.1 hours. nih.gov

Furthermore, the enantiomers of N-Desmethyl Nefopam (referred to as DES1 and DES2) also exhibit long half-lives. After intravenous administration of racemic Nefopam, the half-life of DES1 was 20.0 hours, and for DES2, it was 25.3 hours. nih.gov

| Compound | Half-life (t½) in hours | Administration Route |

| N-Desmethyl Nefopam | 10.6 ± 3.0 | Oral |

| N-Desmethyl Nefopam | 15.0 ± 2.4 | Intravenous |

| N-Desmethyl Nefopam Enantiomer 1 (DES1) | 20.0 | Intravenous |

| N-Desmethyl Nefopam Enantiomer 2 (DES2) | 25.3 | Intravenous |

| Nefopam (for comparison) | 5.1 ± 1.3 | Oral |

| Nefopam (for comparison) | 5.1 ± 0.6 | Intravenous |

| Data from studies in healthy human volunteers. nih.govnih.gov |

Analysis of Stereoselective Pharmacokinetics of N-Desmethyl Nefopam Enantiomers

Stereoselectivity in pharmacokinetics refers to the differential handling of enantiomers (mirror-image isomers) of a chiral drug by the body. slideshare.net This can result in different absorption, distribution, metabolism, and excretion profiles for each enantiomer, potentially leading to differences in their pharmacological effects and toxicity. mdpi.com

In the case of N-Desmethyl Nefopam, stereoselectivity has been observed in its pharmacokinetics. nih.gov Following both intravenous and oral administration of racemic Nefopam, the enantiomers of N-Desmethyl Nefopam showed stereoselectivity in their area under the curve (AUC) and maximum plasma concentration (Cmax) values. nih.gov This indicates that the formation and/or elimination of the two enantiomers of the metabolite occurs at different rates.

| Pharmacokinetic Parameter | Observation |

| Area Under the Curve (AUC) | Stereoselective for N-Desmethyl Nefopam enantiomers |

| Maximum Plasma Concentration (Cmax) | Stereoselective for N-Desmethyl Nefopam enantiomers |

| N-demethylation of Nefopam | (+)-isomer is demethylated faster than (-)-isomer |

| Findings from in vivo and in vitro studies. nih.govnih.gov |

Molecular and Biochemical Characterization of N Desmethyl Nefopam

In Vitro Pharmacological Profiles and Receptor Binding Studies

There is a significant lack of specific data regarding the in vitro pharmacological profile of N-Desmethyl Nefopam (B83846). While some sources suggest its profile mirrors that of the parent compound, Nefopam, this is often attributed to unpublished, proprietary data. researchgate.net A detailed receptor binding affinity table, including crucial metrics like Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values across a standard panel of CNS receptors, could not be compiled from the existing scientific literature. Without this fundamental data, a thorough characterization of its direct interactions with various receptor systems is not possible.

Neurotransmitter Reuptake Modulation by the Metabolite (Serotonin, Norepinephrine (B1679862), Dopamine)

The parent drug, Nefopam, is characterized by its inhibition of serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters. It is presumed that N-Desmethyl Nefopam shares this mechanism. One study notes that N-Desmethyl Nefopam is equipotent to Nefopam in preclinical models of analgesia despite having a "lower in vitro potency at targets of interest". researchgate.net However, the specific quantitative data (i.e., IC₅₀ or Kᵢ values) for N-Desmethyl Nefopam at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are not available in published research. This prevents the creation of a comparative data table and a detailed discussion of its potency and selectivity as a monoamine reuptake inhibitor.

Enzyme Kinetic Studies of N-Desmethyl Nefopam with Metabolizing Enzymes

The formation of N-Desmethyl Nefopam occurs via the N-demethylation of Nefopam, a process mediated primarily by hepatic cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net However, the scientific literature does not provide information on the subsequent metabolic fate of N-Desmethyl Nefopam itself. There are no available enzyme kinetic studies that characterize which CYP isoforms or other enzymes are responsible for its further breakdown, nor are there data on its kinetic parameters (e.g., Kₘ, Vₘₐₓ). Furthermore, its potential to act as an inhibitor or inducer of metabolizing enzymes has not been reported.

Investigation of Interactions with Drug Transport Proteins (e.g., P-glycoprotein)

No studies investigating the interaction between N-Desmethyl Nefopam and drug transport proteins, such as P-glycoprotein (P-gp) or other members of the ATP-binding cassette (ABC) transporter family, were found during the literature review. Consequently, it is unknown whether N-Desmethyl Nefopam is a substrate, inhibitor, or inducer of these important efflux transporters, which play a critical role in drug disposition and bioavailability.

Academic Research Applications of N Desmethyl Nefopam D4 Hydrochloride

Elucidation of Drug Metabolic Pathways and Metabolite Identification

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. Stable isotope-labeled compounds are crucial for these investigations. alfa-chemistry.com Studies on Nefopam (B83846) have shown that it undergoes extensive metabolism, with unchanged drug accounting for less than 5% of the dose excreted in urine. researchgate.net The primary metabolic pathways include N-demethylation to form N-desmethyl nefopam, as well as hydroxylation, oxidation, and subsequent glucuronidation. bohrium.comresearchgate.net

In this context, N-Desmethyl Nefopam-d4 (hydrochloride) serves two key purposes. First, it can be used as a chromatographic and mass spectrometric standard to definitively identify the N-desmethyl nefopam metabolite produced in vivo or in vitro (e.g., in human liver microsome incubations). By comparing the retention time and mass fragmentation pattern of the biologically generated metabolite with that of the stable-isotope labeled standard, researchers can confirm its identity with high confidence.

Table 1: Major Metabolic Pathways of Nefopam

| Metabolic Reaction | Resulting Metabolite(s) | Research Application of Labeled Analog |

| N-Demethylation | N-Desmethyl Nefopam | Confirmatory identification; tracing of subsequent metabolic steps. |

| Hydroxylation/Oxidation | Hydroxylated and oxidized metabolites | Characterization of secondary metabolic pathways. |

| Glucuronidation | Glucuronide conjugates of parent drug and metabolites | Identification of Phase II conjugation products. |

| Sulfation | Sulfate conjugates | Identification of Phase II conjugation products. |

Development and Validation of Bioanalytical Methods for Drug Quantification

The accurate quantification of drugs and their metabolites in biological matrices like plasma, urine, and tissues is vital for pharmacokinetic and toxicokinetic studies. alfa-chemistry.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity. researchgate.netnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. musechem.comresearchgate.netnih.gov

N-Desmethyl Nefopam-d4 (hydrochloride) is an ideal internal standard for the quantification of N-desmethyl nefopam. veeprho.comclearsynth.com Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits the same behavior during sample extraction, handling, and ionization in the mass spectrometer. musechem.com This allows it to precisely correct for variations in sample recovery and matrix effects, which can suppress or enhance the instrument's response. nih.gov The use of a SIL-IS like N-Desmethyl Nefopam-d4 significantly improves the accuracy, precision, and robustness of the bioanalytical method, which is a requirement for regulatory approval. musechem.comnih.gov Method validation according to regulatory guidelines (e.g., FDA and EMA) involves assessing parameters such as linearity, accuracy, precision, and stability, all of which are strengthened by the use of a SIL-IS. nih.govnih.gov

Table 2: Validation Parameters for a Typical LC-MS/MS Method Using a Labeled Internal Standard

| Parameter | Description | Role of N-Desmethyl Nefopam-d4 |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Ensures consistent analyte/IS response ratio across the calibration range. |

| Accuracy | The closeness of test results to the true value. | Corrects for systematic errors in sample preparation and analysis. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Minimizes variability from sample processing and instrument response. |

| Specificity | The ability to assess unequivocally the analyte in the presence of other components. | Distinguishes the analyte from interfering substances due to identical chromatographic behavior. |

| Recovery | The efficiency of the extraction procedure. | Corrects for analyte loss during sample extraction. nih.gov |

Utilization as Certified Reference Material in Analytical Quality Control

In pharmaceutical manufacturing and clinical laboratory testing, quality control (QC) is essential to ensure that analytical methods consistently produce reliable results. N-Desmethyl Nefopam-d4 (hydrochloride) serves as a certified reference material (CRM) or reference standard for this purpose. veeprho.comaxios-research.com A CRM is a highly characterized and pure substance used to calibrate analytical instruments, validate methods, and perform system suitability checks. calpaclab.com

In a regulated environment, QC samples containing known concentrations of the analyte (N-desmethyl nefopam) and the internal standard (N-Desmethyl Nefopam-d4) are analyzed alongside unknown study samples. axios-research.com The performance of the QC samples is monitored to ensure the analytical run is valid and that the method remains accurate and precise over time. Using a well-characterized labeled compound as a reference standard is critical for maintaining compliance with pharmacopeial standards (e.g., USP, EP) and regulatory guidelines. axios-research.comcalpaclab.com

Stable Isotope Tracing in Mechanistic Pharmacological Research

Beyond pharmacokinetics, stable isotope tracers are powerful tools for investigating the mechanism of action of drugs. alfa-chemistry.comnih.govmdpi.com Nefopam is known to act as a serotonin-norepinephrine reuptake inhibitor, but its exact mechanisms are complex. nih.gov Research has indicated that its primary metabolite, N-desmethyl nefopam, is equipotent to the parent drug in some preclinical models of analgesia. researchgate.net

Methodological Research in Forensic Toxicology for Labeled Analogs

In forensic toxicology, the unambiguous identification and accurate quantification of drugs and their metabolites in post-mortem or other forensically relevant samples are critical. The complexity of forensic matrices often leads to significant analytical challenges, including matrix effects. As in clinical bioanalysis, the use of a stable isotope-labeled internal standard is paramount for developing robust and legally defensible analytical methods. researchgate.netnih.gov

N-Desmethyl Nefopam-d4 (hydrochloride) is used as an internal standard in LC-MS/MS methods developed for forensic purposes. Its use ensures the high accuracy and precision required to determine whether a substance was present and at what concentration, which can be crucial information in a medicolegal investigation. The ability of the SIL-IS to compensate for analyte loss during extensive sample clean-up procedures and for matrix-induced ionization variability makes it an essential component of modern forensic analytical methodology. researchgate.net

Stability and Degradation Mechanism Research of Related Compounds

Pharmaceutical stability studies are required to determine storage conditions and shelf-life. These studies often involve subjecting the drug to stress conditions such as heat, humidity, and different pH levels to identify potential degradation products. nih.govnih.govuj.edu.pl Studies on Nefopam have identified several degradation products resulting from hydrolysis under acidic and basic conditions. nih.govuj.edu.pl

N-Desmethyl Nefopam-d4 (hydrochloride) is a valuable tool in this research. It can be used as an internal standard to precisely quantify the rate of degradation of N-desmethyl nefopam itself or the parent compound, Nefopam. nih.govnih.govscispace.comresearchgate.net By spiking a sample with a known amount of the labeled standard at the beginning of an experiment, analysts can accurately measure the concentration of the unlabeled analyte over time, correcting for any variability or loss during sample work-up. This allows for the precise determination of degradation kinetics, helping to elucidate the mechanisms of breakdown and identify the conditions under which the compounds are most stable.

Future Research Directions and Translational Potential for N Desmethyl Nefopam D4 Hydrochloride

Advancements in High-Throughput Analytical Techniques for Metabolite Quantification

The precise quantification of drug metabolites is fundamental to pharmacokinetic and metabolic research. veeprho.com N-Desmethyl Nefopam-d4, as an internal standard, plays a pivotal role in enhancing the accuracy and reliability of these measurements, particularly with the evolution of high-throughput analytical techniques. clearsynth.comtexilajournal.com

Recent years have seen significant progress in analytical platforms designed to increase the speed and efficiency of sample analysis without compromising data quality. nih.gov Mass spectrometry (MS) has become a cornerstone in these workflows due to its speed and selectivity. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) allow for rapid and reproducible analysis of multiple compounds in complex matrices like blood or plasma. nih.govlcms.cz The use of deuterated internal standards like N-Desmethyl Nefopam-d4 is critical in these high-throughput methods to correct for variability in sample preparation and matrix effects, ensuring accurate quantification. clearsynth.comlcms.cz

Further advancements include the development of ambient ionization mass spectrometry (AIMS) and direct infusion mass spectrometry (DIMS), which minimize or eliminate the need for chromatographic separation, drastically reducing analysis time. nih.govqub.ac.uk These methods are particularly promising for large-scale metabolomics studies and clinical applications where rapid turnaround is essential. qub.ac.uknih.gov The integration of automated sample handling systems further enhances the throughput, allowing for the analysis of hundreds or even thousands of samples per day. nih.govcabidigitallibrary.org

| Analytical Technique | Throughput | Key Advantage with Deuterated Standard |

| LC-MS/MS | High | Corrects for matrix effects and variability. clearsynth.comlcms.cz |

| UHPLC-MS/MS | Very High | Enables rapid and reproducible analysis. lcms.cznih.gov |

| DIMS/AIMS | Extremely High | Facilitates real-time analysis with minimal sample preparation. nih.govqub.ac.uk |

Exploration of Previously Unidentified Deuterated Metabolites

The study of drug metabolism is essential for understanding a drug's efficacy and safety. While N-Desmethyl Nefopam (B83846) is a known major metabolite of Nefopam, comprehensive metabolic profiling can reveal a more complex picture. wikipedia.orgendchan.net Studies using radiolabeled compounds, such as [14C]-nefopam, have identified numerous metabolites in human plasma and excreta, indicating extensive biotransformation. bohrium.com

The use of deuterated compounds like N-Desmethyl Nefopam-d4 in metabolic studies can aid in the elucidation of metabolic pathways. nih.gov While the primary use of N-Desmethyl Nefopam-d4 is as an internal standard, the principles of isotopic labeling are central to discovering new metabolites. clearsynth.com By introducing a stable isotope label, researchers can trace the metabolic fate of a drug and its metabolites through complex biological systems. nih.gov Mass spectrometry can distinguish between the deuterated compound and its endogenous counterparts, allowing for the identification of previously unknown metabolic products. nih.gov This approach can help to map the complete metabolic fingerprint of a drug, which is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Refinement of In Vitro and In Silico Models for Predictive Metabolism and Disposition

Predicting the metabolic fate of a drug in humans is a critical and challenging aspect of drug development. nih.gov In vitro models, often utilizing human liver microsomes (HLMs), and in silico computational models are increasingly used to predict drug metabolism and potential toxicity early in the drug discovery process. nih.govregulations.govmdpi.com

The accuracy of these predictive models depends on high-quality experimental data for validation. regulations.gov Deuterated standards, such as N-Desmethyl Nefopam-d4, are invaluable for obtaining precise quantitative data from in vitro metabolic studies. clearsynth.com This data, in turn, can be used to refine and improve the predictive power of in silico models. researchgate.net For example, by accurately quantifying the rate of formation of N-Desmethyl Nefopam in HLMs, researchers can better model the activity of the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. researchgate.net This information is vital for predicting how the drug will be metabolized in vivo and how that metabolism might be affected by co-administered drugs or genetic variations in metabolic enzymes. regulations.gov The continuous feedback loop between high-quality in vitro data, enabled by deuterated standards, and the refinement of in silico algorithms is essential for building more accurate predictive models of drug disposition. nih.gov

| Model Type | Application | Role of Deuterated Standard Data |

| In Vitro (e.g., HLMs) | Studying metabolic pathways and enzyme kinetics. nih.gov | Provides accurate quantification of metabolite formation for model input. clearsynth.com |

| In Silico (Computational) | Predicting ADME properties and drug interactions. regulations.govmdpi.com | Used to build and validate the predictive accuracy of the models. researchgate.net |

Contribution to Understanding Polypharmacy and Drug-Drug Interactions involving N-Desmethyl Nefopam

Polypharmacy, the concurrent use of multiple medications, is common, particularly in older adults and individuals with chronic conditions, which increases the risk of drug-drug interactions (DDIs). researchgate.netreumatologiaclinica.orgdovepress.com DDIs occur when one drug alters the effect of another, potentially leading to reduced efficacy or increased toxicity. dovepress.com Understanding the potential for DDIs is a critical aspect of drug safety.

Nefopam is metabolized by CYP enzymes, and co-administration with other drugs that are substrates, inhibitors, or inducers of the same enzymes could lead to significant DDIs. researchgate.netnih.gov To study these potential interactions, it is necessary to accurately measure the concentrations of Nefopam and its metabolites, like N-Desmethyl Nefopam, in the presence of other drugs. nih.gov This is where N-Desmethyl Nefopam-d4 (hydrochloride) becomes indispensable. As an internal standard in LC-MS/MS assays, it allows for the precise and accurate quantification of N-Desmethyl Nefopam, even in the complex biological matrix created by polypharmacy. clearsynth.comtexilajournal.com This enables researchers to determine if a co-administered drug alters the metabolism of Nefopam, providing crucial data for clinical guidance on safe and effective drug combinations. nih.gov

Development of Novel Deuterated Analogs for Enhanced Research Applications

The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule, known as deuteration, can significantly alter its metabolic profile. nih.govnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). scienceopen.com This can lead to improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure, and potentially reduce the formation of toxic metabolites. nih.govresearchgate.net

Q & A

Q. What are the ethical and regulatory considerations for using deuterated compounds in preclinical studies?

- Methodological Answer : Ensure compliance with OECD GLP guidelines for deuterated analogs. Document isotopic purity, stability, and potential toxicity (e.g., genotoxicity studies for deuterated metabolites). Avoid human administration unless explicitly approved for clinical trials, as deuterated compounds are classified as research-grade chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.